molecular formula C21H23N3OS B4423473 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine

Cat. No.: B4423473
M. Wt: 365.5 g/mol
InChI Key: UNZMZNMYEODLJT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenylthiazolylmethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl group with the phenylthiazolylmethyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Alkyl halides or acyl halides can be used as electrophiles in substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-hydroxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine.

    Reduction: Formation of 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazolin-4-yl)methyl]piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-(4-methoxyphenyl)piperazine, 1-(2-phenylthiazol-4-yl)piperazine, and 1-(4-methoxyphenyl)-4-(phenylmethyl)piperazine.

    Uniqueness: The presence of both the methoxyphenyl and phenylthiazolylmethyl groups in the same molecule provides a unique combination of chemical properties and potential biological activities that are not found in the individual similar compounds.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-25-20-9-7-19(8-10-20)24-13-11-23(12-14-24)15-18-16-26-21(22-18)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZMZNMYEODLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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